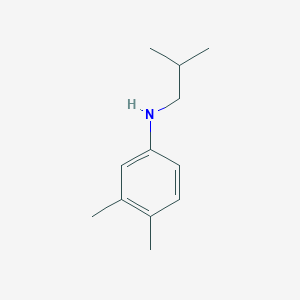

N-Isobutyl-3,4-dimethylaniline

Vue d'ensemble

Description

N-Isobutyl-3,4-dimethylaniline is an organic compound that belongs to the class of organic compounds known as o-xylenes . These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions .

Molecular Structure Analysis

The molecular formula of N-Isobutyl-3,4-dimethylaniline is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .Applications De Recherche Scientifique

Ultraviolet Relaxation Dynamics

N-Isobutyl-3,4-dimethylaniline could be used in the study of ultraviolet relaxation dynamics. This involves the investigation of how molecules behave when they absorb ultraviolet light, which is crucial in fields like photochemistry and photophysics .

Synthesis of Heterocyclic Systems

N-Isobutyl-3,4-dimethylaniline can be used as a starting material for the synthesis of a variety of heterocyclic systems . These systems are commonly found in pharmaceuticals, fungicides, and herbicides, making this compound valuable in medicinal and agricultural research .

Synthesis of Pyrimidinediones and Their Analogues

This compound can be used in the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues . These compounds have potential applications in medicinal chemistry .

Synthesis of Tetrahydropyridones

N-Isobutyl-3,4-dimethylaniline can be used in the synthesis of 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones . These compounds are of interest in organic chemistry due to their potential biological activities .

Bromination Reactions

N-Isobutyl-3,4-dimethylaniline could potentially be used in bromination reactions . Bromination is a common reaction in organic chemistry, used to introduce bromine atoms into a molecule for various purposes, such as increasing reactivity or as a precursor to other functional groups .

Studies of Molecular Dynamics

The compound could be used in studies of molecular dynamics, particularly those involving methyl-substituted systems . Understanding these dynamics can provide insights into the behavior of molecules in various states and environments .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-Isobutyl-3,4-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is involved in the biosynthesis of cobalamin (vitamin B12) in bacteria .

Mode of Action

It’s known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it may influence thecobalamin biosynthesis pathway . The downstream effects of this interaction could potentially impact the production of vitamin B12 in bacteria .

Pharmacokinetics

It’s known that similar compounds, such as n,n-dimethylaniline, undergo metabolic pathways includingN-demethylation, N-oxidation, and ring hydroxylation . These metabolic processes can impact the bioavailability of the compound .

Result of Action

Given its target, it may influence the function of the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, potentially impacting the biosynthesis of cobalamin in bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the basic nature of a compound and its tendency to donate lone pairs . These factors can also influence the stability of the conjugate acid, which in turn affects the compound’s reactivity

Propriétés

IUPAC Name |

3,4-dimethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYPGCGYILRJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyl-3,4-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

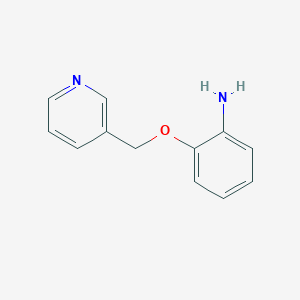

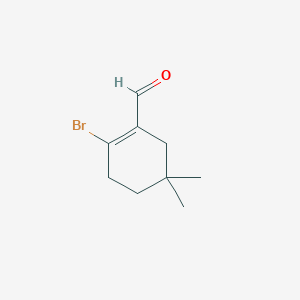

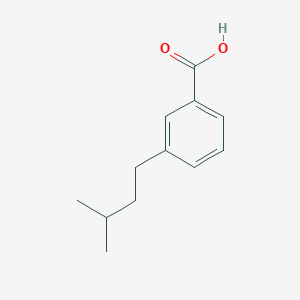

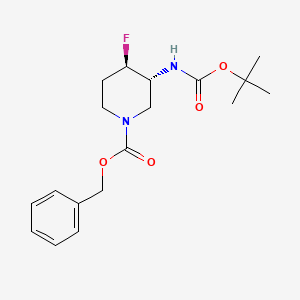

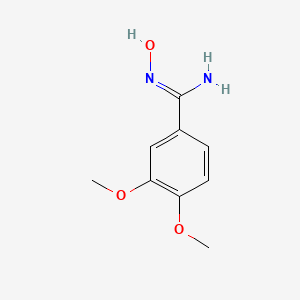

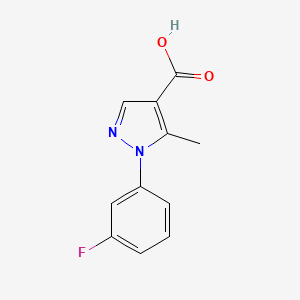

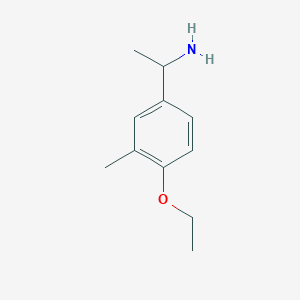

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)

![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)

![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)